2,3,5-tribromo-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
918529-97-2 |
|---|---|
Molecular Formula |
C8H4Br3N |
Molecular Weight |
353.84 g/mol |
IUPAC Name |
2,3,5-tribromo-1H-indole |
InChI |
InChI=1S/C8H4Br3N/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3,12H |
InChI Key |
KUPJVNCDFREPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)Br)Br |
Origin of Product |
United States |
Reactivity and Advanced Transformations of 2,3,5 Tribromo 1h Indole
Cross-Coupling Reactions at Bromine Centers of Indoles
The differential reactivity of the bromine atoms at the C2, C3, and C5 positions can be exploited to achieve selective functionalization. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. nrochemistry.comtcichemicals.com Within the 2,3,5-tribromo-1H-indole molecule, the C2-Br and C3-Br bonds, being part of the electron-rich pyrrole ring, exhibit different reactivity compared to the C5-Br bond on the benzene ring. This difference allows for controlled, stepwise modifications.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds. tcichemicals.comlibretexts.org This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules. tcichemicals.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of polyhalogenated indoles, the Suzuki-Miyaura reaction can be performed selectively. For instance, studies on related polybrominated heterocycles have shown that the choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific bromine atom. beilstein-journals.org For this compound, it is possible to selectively couple at the C5 position, followed by further functionalization at C2 and C3, or vice versa, by carefully tuning the reaction parameters. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity and selectivity of the coupling. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Varies |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 | Varies |
Note: The yields are variable and depend on the specific substrates and precise reaction conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov
The selection of the palladium source, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. beilstein-journals.org Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are often employed to facilitate the reaction. youtube.com For N-heterocyclic compounds like indoles, specific ligands such as DavePhos may be beneficial. libretexts.org The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), can also significantly influence the reaction rate and outcome. libretexts.org
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates key steps |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile |
| Amine | Primary amines, secondary amines | Nucleophile for C-N bond formation |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comlibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
For this compound, Sonogashira coupling provides a direct route to alkynyl-substituted indoles. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems. mdpi.com The reactivity of the different bromine atoms can be controlled to achieve selective alkynylation. Generally, the coupling is more facile at the more reactive halide position. nrochemistry.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. researchgate.net
Table 3: Sonogashira Coupling Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. buecher.de
In the case of this compound, the Heck reaction can be used to introduce vinyl groups at the bromine-substituted positions. This allows for the synthesis of vinylindoles, which are versatile building blocks in organic synthesis. sioc-journal.cn The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of the substrates and the reaction conditions. buecher.de
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. nih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds. nih.gov Indole (B1671886) derivatives can be challenging substrates for cross-coupling reactions due to the electron-rich nature of the indole ring. nih.gov However, Negishi-like couplings have been successfully employed for the alkylation of bromoindoles. nih.gov
The in-situ formation of the organozinc reagent from an alkyl halide and zinc dust is a common strategy. The choice of catalyst and solvent is critical for achieving high conversion and selectivity. nih.gov For instance, polar solvents like DMF can be beneficial in these reactions. nih.gov
Further Functionalization of the Indole Nucleus
Beyond cross-coupling reactions at the bromine centers, the indole nucleus of this compound can undergo further functionalization. The N-H proton of the indole can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The C3 position of the indole, even when brominated, can participate in certain electrophilic substitution reactions, although the presence of the bromine atom significantly deactivates the ring towards such reactions.
Selective metal-halogen exchange reactions can also be employed to generate organometallic intermediates, which can then be trapped with various electrophiles. nih.govrsc.org For example, a bromine-lithium exchange at one of the bromine positions, followed by quenching with an electrophile, can introduce a new functional group. The regioselectivity of such exchange reactions is often directed by the steric and electronic environment of the bromine atoms.
C-H Functionalization Strategies in Halogenated Indoles
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of halogenated indoles such as this compound, C-H functionalization presents both challenges and opportunities due to the presence of multiple potential reaction sites. The inherent reactivity of the indole nucleus, coupled with the directing effects of the bromo substituents, dictates the regioselectivity of these transformations.
Transition-metal catalysis has been instrumental in advancing C-H functionalization methodologies for indoles. rsc.org While the C2 and C3 positions are typically the most reactive in unsubstituted indoles, the presence of bromine at these positions in this compound shifts the focus to the remaining C-H bonds on the benzene ring, namely at the C4, C6, and C7 positions. Accessing these positions is often challenging, but strategic use of directing groups can achieve high site selectivity. nih.gov For instance, the installation of a directing group on the indole nitrogen can facilitate metal-catalyzed C-H activation at the C7 position.
The C-H bonds of the benzenoid ring of the indole possess nearly equivalent reactivity, making their selective functionalization a significant challenge. nih.gov However, innovative strategies have been developed to overcome this hurdle. One common approach involves the use of a directing group attached to the indole nitrogen, which can steer a transition metal catalyst to a specific C-H bond, most commonly at the C7 position.
Below is a representative table of C-H functionalization reactions that could potentially be applied to this compound, based on studies with other halogenated indoles.
| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization | Expected Product |
| Arylation | Pd(OAc)2, P(o-tol)3, K2CO3 | C4, C6, or C7 | Aryl-substituted tribromoindole |
| Alkenylation | [Rh(Cp*)Cl2]2, AgSbF6 | C4 or C6 | Alkenyl-substituted tribromoindole |
| Acylation | Pd(OAc)2, norbornene | C7 | Acyl-substituted tribromoindole |
This table is illustrative and based on general methodologies for C-H functionalization of halogenated indoles.
Annulation Reactions to Construct Fused Heterocycles
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the synthesis of complex polycyclic aromatic systems. Starting from this compound, annulation reactions can be employed to construct a variety of novel fused heterocyclic architectures with potential applications in medicinal chemistry and materials science. The bromine atoms can play a dual role in these reactions, acting as directing groups or as leaving groups in cross-coupling-based annulation cascades.
One prominent strategy for constructing fused rings onto the indole core is through transition metal-catalyzed processes. For example, a palladium-catalyzed cascade reaction involving norbornene mediation has been used for the annulation of indoles with 1,n-dibromoalkanes. tum.de This methodology could potentially be adapted to this compound to build additional saturated or unsaturated rings.
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to assemble complex fused systems in a single step. semanticscholar.org An MCR strategy could be envisioned where the nucleophilic character of the N-H of this compound initiates a cascade that leads to the formation of a fused heterocyclic ring.
The following table outlines potential annulation reactions applicable to this compound, drawing from established methods for indole functionalization.
| Annulation Strategy | Reactants | Catalyst/Conditions | Fused Heterocycle |
| Larock Heteroannulation | o-Iodoaniline, substituted alkyne | Pd(OAc)2, PPh3, Na2CO3 | Substituted carbazole |
| [3+2] Annulation | Nitroalkenes | Base | Pyrrolo[1,2-a]indole derivative |
| Intramolecular Annulation | N-alkoxypropanamide derivative of indole | NBS, base | Fused-indoline |
This table presents hypothetical applications of known annulation reactions to the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation of Polybrominated Indoles
High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental formula of a compound by measuring its mass with very high accuracy. For 2,3,5-tribromo-1H-indole (C₈H₄Br₃N), HRMS can precisely measure the mass of the molecular ion, allowing for the confirmation of its elemental composition.
A key feature in the mass spectrum of a polybrominated compound is the distinct isotopic pattern caused by the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. The presence of three bromine atoms in this compound results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its isotopologues. This cluster consists of four main peaks: [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities of approximately 1:3:3:1. This pattern is a definitive indicator of a tribrominated species. By comparing the measured accurate mass of the monoisotopic peak with the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm).
Table 1: Predicted HRMS Isotopic Data for this compound (C₈H₄Br₃N)
| Ion | Isotopic Composition | Calculated Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₈H₄(⁷⁹Br)₃N | 350.7853 | 100.0 |
| [M+2]⁺ | C₈H₄(⁷⁹Br)₂(⁸¹Br)N | 352.7833 | 97.9 |
| [M+4]⁺ | C₈H₄(⁷⁹Br)(⁸¹Br)₂N | 354.7812 | 95.9 |
Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. Through ¹H and ¹³C NMR, the connectivity and chemical environment of each atom can be determined.
For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four protons in the molecule. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The three protons on the benzene ring (H-4, H-6, and H-7) would exhibit distinct signals and coupling patterns based on their positions relative to the bromine substituent at C-5. H-4 would likely appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet.
The ¹³C NMR spectrum would display eight signals, one for each unique carbon atom in the indole (B1671886) ring. The carbons directly bonded to bromine atoms (C-2, C-3, and C-5) are expected to show chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining carbon signals can be assigned based on established chemical shift data for indole derivatives and by using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | 8.1 - 8.5 | broad singlet |
| H-4 | 7.7 - 7.9 | d |
| H-6 | 7.2 - 7.4 | dd |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 100 - 105 |
| C-3 | 110 - 115 |
| C-3a | 128 - 132 |
| C-4 | 123 - 127 |
| C-5 | 114 - 118 |
| C-6 | 125 - 129 |
| C-7 | 112 - 116 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsion angles. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or halogen bonding.
While specific crystallographic data for this compound is not widely available, analysis of related brominated indole structures, such as 5-Bromo-1H-indole-2,3-dione, provides insight into the type of data that would be obtained. researchgate.net Such an analysis would confirm the planarity of the indole ring system and detail the precise geometric parameters of the carbon-bromine bonds. The crystal packing would likely be influenced by N-H···Br hydrogen bonds or Br···Br halogen interactions, which are common in the solid-state structures of similar compounds. researchgate.netresearchgate.net
Table 4: Example Crystallographic Data for a Related Compound (5-Bromo-1H-indole-2,3-dione) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 25.1411 (18) |
| b (Å) | 5.6851 (4) |
| c (Å) | 5.1593 (3) |
| Volume (ų) | 737.42 (9) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry in the Study of 2,3,5 Tribromo 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.
Based on a comprehensive search of scientific literature and databases, there is currently no specific published research detailing Density Functional Theory (DFT) calculations performed on 2,3,5-tribromo-1H-indole. While DFT studies have been conducted on other indole (B1671886) derivatives to explore their electronic properties and reactivity, the specific application of these methods to the 2,3,5-tribrominated isomer has not been reported. niscpr.res.inresearchgate.net
Prediction of Spectroscopic Properties and Reaction Pathways
The prediction of spectroscopic properties (such as IR, UV-Vis, and NMR spectra) and the elucidation of reaction pathways are common applications of DFT. mdpi.comrsc.org However, a review of available literature indicates that no computational studies have been published that specifically predict the spectroscopic properties or map the reaction pathways for this compound using DFT methods.
Mechanistic Insights into Selectivity and Reactivity
DFT calculations are instrumental in providing mechanistic insights into chemical reactions, including aspects of selectivity and reactivity. This involves calculating transition states and reaction energy profiles. At present, there are no dedicated studies in the scientific literature that apply DFT to investigate the mechanistic aspects of reactions involving this compound.
Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational dynamics and flexibility of molecules over time.
A thorough search of existing research reveals a lack of studies where Molecular Dynamics (MD) simulations have been specifically applied to this compound. While MD simulations are a powerful tool for understanding molecular behavior, their application to this particular compound has not yet been documented in published literature. nih.gov
Analysis of Molecular Flexibility and Interactions
MD simulations are frequently used to analyze the flexibility of a molecule and its non-covalent interactions with its environment. nih.gov Currently, there is no available research that has employed MD simulations to explore the molecular flexibility or the intra- and intermolecular interactions of this compound.
Ligand-Protein Interaction Modeling (focusing on chemical interactions)
Modeling the interaction between a small molecule (ligand) and a protein is a critical component of computational drug discovery. nih.govnih.gov This often involves techniques like molecular docking followed by MD simulations to understand the stability and nature of the ligand-protein complex. A review of the literature shows no published studies on the modeling of interactions between this compound and any protein target.
Quantitative Structure-Activity Relationship (QSAR/SAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds.
There are no QSAR or SAR studies present in the scientific literature that focus on or include this compound. While QSAR models have been developed for various classes of indole derivatives to predict their biological activities, these studies have not specifically incorporated the 2,3,5-tribromo-substituted variant. nih.govresearchgate.netphyschemres.org
While computational chemistry offers a powerful suite of tools for the detailed investigation of molecules like this compound, a thorough review of the current scientific literature indicates a significant gap in research. There are no specific published studies applying Density Functional Theory, Molecular Dynamics simulations, or QSAR analysis directly to this compound. This highlights an opportunity for future research to explore the electronic, dynamic, and structure-activity relationships of this compound, which could uncover novel properties and potential applications.
Computational Models for Structure-Reactivity Relationships
The study of structure-reactivity relationships in molecules like this compound often employs a variety of computational models to predict and explain their chemical behavior. These models range in complexity and are chosen based on the specific properties being investigated.
Commonly utilized methods include Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2). nih.govresearchgate.net DFT methods, such as B3LYP and M06-2X, are particularly popular due to their balance of computational cost and accuracy in describing electronic structures. cuny.edu These models are adept at calculating geometric parameters, infrared spectra, and thermodynamic properties, which are crucial for understanding molecular stability and reaction pathways. cuny.edu
For investigating noncovalent interactions, which are significant in halogenated compounds, methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) are employed. nih.govresearchgate.net These analyses provide a deeper understanding of interactions such as halogen bonding and hydrogen bonding, which can influence the supramolecular assembly and crystal packing of the compound. nih.gov
The relationship between a molecule's structure and its reactivity can be further explored by analyzing frontier molecular orbitals (HOMO and LUMO). mdpi.com The energies and distributions of these orbitals are key indicators of a molecule's susceptibility to electrophilic or nucleophilic attack. mdpi.com Computational models can accurately predict these properties, offering insights into how this compound might interact with other reagents.
The table below summarizes some computational methods and their applications in studying halogenated indole derivatives.
| Computational Method | Application in Studying Halogenated Indoles | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction pathway analysis. cuny.edu | Provides accurate molecular geometries and energies. |
| Møller–Plesset Perturbation Theory (MP2) | Calculation of interaction energies, particularly for noncovalent interactions. nih.govresearchgate.net | Offers high accuracy for intermolecular forces. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond critical points and electron density distribution. nih.govresearchgate.net | Characterizes the nature of chemical bonds and noncovalent interactions. |
| Natural Bond Orbital (NBO) | Investigation of charge transfer and orbital interactions. nih.govresearchgate.net | Reveals details of donor-acceptor interactions within the molecule. |
Influence of Halogenation on Electronic and Steric Properties
The introduction of three bromine atoms onto the indole scaffold significantly alters its electronic and steric properties, which in turn dictates its reactivity and intermolecular interactions.
Electronic Effects:
Halogens, including bromine, exert a dual electronic effect: a resonance electron-donating effect and an inductive electron-wielding effect. libretexts.org In the case of bromine, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the aromatic ring towards electrophilic substitution. libretexts.org The high electronegativity of bromine withdraws electron density from the indole ring system. This withdrawal can be quantified using computational methods that calculate molecular electrostatic potential (MEP) maps, which visualize the electron distribution on the molecular surface. nih.gov
The bromination pattern in this compound is expected to create regions of positive electrostatic potential (σ-holes) on the bromine atoms, making them potential sites for halogen bonding. nih.gov This has been observed in computational studies of other halogenated molecules. nih.gov The presence of multiple bromine atoms can also influence the aromaticity of the indole system, a property that can be computationally assessed using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com
Steric Effects:
The bromine atoms are significantly larger than hydrogen atoms, leading to considerable steric hindrance around the indole core. libretexts.org This steric bulk can influence the preferred conformations of the molecule and can direct the approach of incoming reagents to less hindered positions. youtube.com In electrophilic aromatic substitution reactions, for instance, bulky substituents can disfavor attack at adjacent (ortho) positions. libretexts.orgyoutube.com
Computational models can quantify these steric effects by calculating van der Waals surfaces and buried volume percentages (%VBur). nih.gov These metrics provide a measure of the steric congestion around specific atomic centers or within the entire molecule. The steric hindrance imposed by the bromine atoms in this compound can play a crucial role in determining the regioselectivity of its reactions and its ability to bind to biological targets. researchgate.net
The interplay of these electronic and steric effects is complex and can be systematically studied using computational techniques. rsc.org For example, an Activation Strain Model (ASM) analysis can computationally separate the contributions of steric and electronic effects to the activation energy of a reaction. nih.gov
The following table outlines the expected influence of tribromination on the properties of the indole ring.
| Property | Influence of Tribromination | Computational Analysis Tool |
| Electron Density | Overall decrease on the indole ring due to inductive withdrawal. | Molecular Electrostatic Potential (MEP) Maps |
| Reactivity | Deactivation towards electrophilic attack. libretexts.org | Frontier Molecular Orbital (FMO) Analysis |
| Intermolecular Interactions | Potential for halogen bonding via σ-holes on bromine atoms. nih.gov | Reduced Density Gradient (RDG) Analysis |
| Molecular Size | Significant increase in steric bulk. | Buried Volume (%VBur) Calculations |
| Reaction Selectivity | Steric hindrance can direct incoming reagents to specific sites. youtube.com | Transition State Modeling |
Emerging Applications and Material Science Contributions of Polybrominated Indoles
Role as Synthetic Building Blocks for Complex Organic Molecules
The strategic placement of bromine atoms on the 2,3,5-tribromo-1H-indole core provides multiple handles for synthetic transformations, making it an invaluable precursor for the construction of intricate molecular architectures. The electron-withdrawing nature of the bromine atoms also modulates the reactivity of the indole (B1671886) ring, allowing for selective functionalization.
Precursors to Natural Product Analogs and Derivatives
A significant application of polybrominated indoles lies in the synthesis of marine natural products and their analogs, many of which exhibit potent biological activities. A prominent example is the family of meridianin alkaloids, which are characterized by a brominated indole core linked to a 2-aminopyrimidine moiety. nih.gov The synthesis of various meridianin derivatives often utilizes brominated indoles as key starting materials. nih.govmdpi.com
For instance, the synthesis of Meridianin C and G has been achieved through a palladium-catalyzed, one-pot Masuda borylation–Suzuki coupling sequence starting from N-protected 3-iodo-5-bromoindole. mdpi.comresearchgate.net This highlights the utility of halogenated indoles in facilitating cross-coupling reactions to build the complex heterocyclic systems found in these natural products. The brominated indole scaffold serves as a crucial anchor for introducing the pyrimidine ring system, demonstrating its role as a foundational building block in the total synthesis of these marine alkaloids. encyclopedia.pub
Table 1: Synthesis of Meridianin Derivatives Using Brominated Indole Precursors
| Meridianin Derivative | Key Brominated Indole Precursor | Synthetic Strategy | Reference |
|---|---|---|---|
| Meridianin C | 5-bromo-3-iodo-1-tosyl-1H-indole | Masuda borylation-Suzuki coupling | mdpi.com |
| Meridianin G | N-protected 3-iodo-5-bromoindole | Cacchi-type protocol | encyclopedia.pub |
Scaffolds for Diverse Heterocyclic Syntheses
The reactivity of the carbon-bromine bonds in this compound opens up a vast chemical space for the synthesis of a wide array of heterocyclic compounds. This is primarily achieved through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the brominated positions, leading to the formation of novel and complex heterocyclic structures.
The indole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at multiple positions through its brominated derivatives enhances its utility. mdpi.com For example, N-propargyl indole-3-carbaldehyde can be reacted with various azides to form 1,2,3-triazole hybrids, showcasing the versatility of the indole scaffold in constructing more complex heterocyclic systems through click chemistry. The synthesis of fused N-heterocycles, such as dihydro nih.govmdpi.commdpi.comtriazolo-pyrimidoisoindolones, has also been developed from alkyne-substituted precursors, demonstrating the potential for creating intricate, multi-ring systems. rsc.org
Indole Derivatives in Organic Electronic Materials
The electron-rich nature of the indole ring, combined with the ability to tune its electronic properties through halogenation, makes polybrominated indoles attractive candidates for the development of organic electronic materials. The introduction of bromine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. mdpi.com
Development of Semiconducting and Emissive Components
Polybrominated indole derivatives have been investigated for their potential as organic semiconductors. The bromination of isoindigo-based molecules, which contain an indole-like core, has been shown to affect their chemical, physical, and electrical properties. mdpi.com Specifically, the position of the bromine atom on the molecular framework can significantly alter the HOMO and LUMO energy levels, thereby influencing whether the material behaves as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. mdpi.comnih.gov
In the context of emissive materials for Organic Light-Emitting Diodes (OLEDs), the rigid and planar structure of the indole core is advantageous for achieving high quantum efficiencies. researchgate.netmdpi.com While research on polybrominated indoles specifically for emissive layers is still emerging, the fundamental properties of the indole scaffold, such as its high thermal stability and good hole-transporting characteristics, make it a promising platform for designing novel emitters. mdpi.comossila.com The ability to functionalize the indole ring through its brominated derivatives allows for the fine-tuning of the emission color and efficiency.
Table 2: Effect of Bromination on the Electronic Properties of an Isoindigo-based Organic Semiconductor
| Compound | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/V·s) |
|---|---|---|---|
| Non-brominated | -6.22 | -4.16 | 1.5 x 10⁻³ |
| 5-bromo derivative | -6.28 | -4.18 | 1.2 x 10⁻³ |
Data adapted from a study on isoindigo derivatives, illustrating the principle of how bromination affects electronic properties. mdpi.com
Integration into Organic Semiconductors and Devices
The development of novel organic materials is crucial for advancing the field of organic electronics. sciencedaily.commit.edu Polybrominated indoles can be incorporated into larger conjugated systems to create polymers and small molecules for use in devices like Organic Field-Effect Transistors (OFETs) and solar cells. The bromine atoms can serve as synthetic handles to polymerize or extend the conjugation of the indole core.
For instance, the use of polymer additives is a known strategy to modulate the morphology and crystallization of organic semiconductors, which in turn enhances device performance. mdpi.com The tailored synthesis of indole-containing polymers, facilitated by the reactivity of brominated precursors, could lead to materials with optimized packing and charge transport properties. The design of new organic semiconductors often involves creating donor-acceptor architectures to control the bandgap and charge carrier mobility, a strategy where functionalized indoles can play a key role. researchgate.net
Design of Catalysts and Ligands Incorporating Indole Moieties
The indole scaffold is not only a component of functional materials but can also be integrated into the design of ligands for transition metal catalysis. The nitrogen atom in the indole ring and the potential for substitution on the carbocyclic and heterocyclic rings make it a versatile platform for creating ligands with unique steric and electronic properties.
The design of ligands is a critical aspect of modern catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity. mdpi.comnih.gov The incorporation of indole moieties into ligand structures can influence the catalytic activity of the metal complex. For example, palladium complexes bearing indolyl-NNN-type ligands have been synthesized and shown to be active catalysts in Suzuki cross-coupling reactions. mdpi.com
While the direct use of this compound in these specific ligands has not been extensively reported, the principle of using brominated indoles as precursors to synthesize more complex ligand architectures is a viable and promising strategy. The bromine atoms can be substituted with coordinating groups, such as phosphines or other nitrogen-containing heterocycles, to create multidentate ligands. mdpi.comnih.gov The electronic effects of any remaining bromine atoms on the indole backbone could also serve to modulate the electron density at the metal center, thereby fine-tuning its catalytic performance. researchgate.netresearchgate.net The development of axially chiral indole-based ligands is another area of interest, with applications in asymmetric catalysis. nih.gov
Indole-Substituted N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stability they impart to metal complexes. The incorporation of an indole scaffold into the structure of NHC ligands offers a versatile platform for fine-tuning the steric and electronic properties of the resulting metal catalysts. While the direct synthesis of NHC ligands from this compound is not extensively documented in publicly available research, the principles of NHC synthesis suggest that polyhalogenated indoles are viable precursors.
The synthesis of indole-substituted NHCs generally involves the quaternization of an N-substituted imidazole with a suitable indole-containing electrophile, followed by deprotonation to generate the free carbene. Brominated indoles, such as this compound, can be functionalized to introduce the necessary linkages for attachment to the NHC core. For instance, the bromine atoms can be displaced or used as handles in cross-coupling reactions to introduce alkyl or aryl groups bearing an imidazole moiety.
Table 1: Potential Synthetic Routes for Indole-Substituted NHC Ligands from Brominated Indoles
| Step | Description | Reagents and Conditions |
| 1. Functionalization of Brominated Indole | Introduction of a handle for imidazole attachment, e.g., via a cross-coupling reaction. | Pd catalyst, suitable coupling partner (e.g., boronic acid with an imidazole precursor). |
| 2. Imidazole Ring Formation/Attachment | Construction of the imidazole or imidazolium ring onto the functionalized indole. | Glyoxal, primary amine, formaldehyde, or pre-formed imidazole derivatives. |
| 3. Quaternization | Formation of the imidazolium salt, the direct precursor to the NHC. | Alkyl halide or other electrophile. |
| 4. Deprotonation | Generation of the free N-heterocyclic carbene. | Strong base (e.g., KOtBu, NaH). |
Chiral Indole-Based Ligands for Asymmetric Catalysis
The indole framework is a privileged scaffold in the design of chiral ligands for asymmetric catalysis, owing to its rigid structure and the presence of a modifiable N-H group. The introduction of bromine atoms at the 2, 3, and 5-positions of the indole ring provides synthetic handles for the construction of novel chiral ligands and can influence the stereochemical outcome of catalytic reactions.
While direct applications of this compound in asymmetric catalysis are not widely reported, studies on related brominated indoles highlight their potential. For instance, in the asymmetric Friedel–Crafts alkylation of indoles with β-nitrostyrene, a chiral aziridine-phosphine ligand in the presence of a copper(I) complex has been shown to be effective. Notably, the use of 5-bromoindole (B119039) as a substrate in this reaction resulted in both high yield (88%) and high enantiomeric excess (92% ee), suggesting that the electronic effects of the bromine substituent can be beneficial for stereoselectivity mdpi.com.
The presence of multiple bromine atoms in this compound offers several possibilities for ligand design. These bromine atoms can be selectively functionalized through various cross-coupling reactions to introduce chiral auxiliaries or coordinating groups. The steric bulk and electronic properties imparted by the bromine atoms and the subsequently introduced groups can create a well-defined chiral environment around the metal center, leading to high levels of enantiocontrol in catalytic transformations.
Table 2: Enantioselective Friedel-Crafts Alkylation of Brominated Indole mdpi.com
| Indole Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 5-bromoindole | 88 | 92 |
This data underscores the potential of brominated indoles in asymmetric synthesis. The development of chiral ligands derived from this compound could lead to new and efficient catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions.
Development of Chemical Probes Based on Indole Scaffolds
The indole nucleus is a common structural motif in chemical probes due to its unique photophysical properties and its ability to participate in various non-covalent interactions. The functionalization of the indole ring, including halogenation, provides a powerful tool for modulating the properties of these probes.
Photocrosslinker Probes for Chemical Biology Research
Photocrosslinker probes are invaluable tools in chemical biology for identifying the cellular targets of bioactive small molecules. These probes typically contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby biomolecules. While specific examples of photocrosslinker probes derived directly from this compound are not prominent in the literature, the principles of probe design suggest its utility as a scaffold.
The bromine atoms on the indole ring can serve as points of attachment for a photoreactive moiety, such as a diazirine or an aryl azide, and a reporter tag, like an alkyne or an azide for click chemistry. For instance, a direct photo-induced reductive Heck cyclization has been developed for indole derivatives containing a 2-chlorobenzoyl group, demonstrating that halogenated indoles can be subjected to photochemical transformations to form complex polycyclic structures nih.gov. This reactivity highlights the potential for designing novel photocrosslinking strategies involving halogenated indoles.
The heavy atom effect of bromine can also influence the photophysical properties of the probe, potentially facilitating intersystem crossing to the triplet state, which can be advantageous for certain photocrosslinking chemistries.
Fluorogenic and Chemosensing Probes for Analyte Detection
The indole scaffold is widely utilized in the design of fluorogenic and chemosensing probes for the detection of various analytes, including metal ions and anions. The fluorescence of the indole ring is sensitive to its local environment and can be modulated by the introduction of substituents.
Bromination of the indole ring can significantly impact the photophysical properties of indole-based probes. A study on a novel 5-bromoindolehydrazone-based chemosensor demonstrated its ability to selectively and sensitively detect tryptamine and fluoride ions . This suggests that the presence of a bromine atom on the indole ring can be advantageous for creating selective binding pockets and modulating the fluorescence response upon analyte binding.
Furthermore, research has shown that the bromination of indole-3-carboxaldehydes enhances their ability to inhibit quorum sensing in bacteria, a process that relies on chemical signaling mdpi.com. This enhancement is attributed to the increased membrane permeability and altered electronic properties conferred by the bromine atom. This principle can be extended to the design of chemosensors where the interaction with an analyte is transduced into a measurable signal.
The multiple bromine atoms in this compound offer extensive opportunities for functionalization to create highly specific recognition sites for target analytes. The electron-withdrawing nature of the bromine atoms can also be harnessed to tune the electronic transitions of the indole chromophore, potentially leading to probes with tailored absorption and emission properties nih.govnih.gov.
Table 3: Examples of Indole-Based Chemosensors
| Chemosensor Base | Target Analyte | Sensing Mechanism |
| 5-bromoindolehydrazone | Tryptamine, F- | Fluorescence modulation |
| Indole-3-carboxaldehyde | Bacterial quorum sensing signals | Inhibition of signal reception |
| Indole-based hydrazide | F- | Turn-on fluorescence |
Q & A
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. provides specific ¹H NMR data for this compound in CDCl₃: signals at δ 7.23 (m, 3H), 7.14 (d, J = 2.0 Hz), and 4.62 (t, J = 7.2 Hz) confirm substitution patterns. ¹³C NMR peaks at 146.0 and 135.5 ppm correlate with brominated carbons. HRMS ([M+H]⁺ = 385.0461) validates molecular weight .
Advanced Research Questions
Q. How can regioselective bromination of 1H-indole be achieved to synthesize 2,3,5-tribromo derivatives, and what factors influence positional selectivity?
- Methodological Answer : Bromination at C-2 and C-3 is directed by the indole nitrogen’s electron-donating effect, while C-5 bromination requires steric and electronic modulation. Lewis acids (e.g., FeCl₃) enhance electrophilic substitution. Computational studies (DFT) can predict reactivity by analyzing electron density maps. highlights DFT for analyzing substituent effects, which can guide reaction design .
Q. How should researchers resolve contradictions in spectral data for this compound, such as unexpected ¹H NMR shifts?
- Methodological Answer : Contradictions may arise from solvent effects, impurities, or incorrect assignments. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and carbon-proton correlations. Compare data with literature (e.g., ’s ¹H NMR spectrum). Reproduce synthesis under anhydrous conditions and validate via X-ray crystallography (e.g., ’s single-crystal analysis) .
Q. What strategies enable functionalization of this compound for applications in medicinal chemistry?
- Methodological Answer : Bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) or nucleophilic substitution. and describe CuAAC and Pd-catalyzed reactions to append triazole or aryl groups. For bioactive derivatives, replace bromine with thiols or amines and assess cytotoxicity via in vitro assays (e.g., MTT) .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. and applied DFT to analyze indole derivatives’ electronic properties. Software like Gaussian or ORCA models charge distribution, guiding predictions for bromination or functionalization sites .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Heavy bromine atoms hinder crystal packing due to increased molecular weight and steric bulk. Use slow vapor diffusion with dichloromethane/hexane or co-crystallize with guest molecules (e.g., crown ethers). ’s X-ray data for a bromo-indole derivative demonstrates successful crystallization at 100 K .
Q. How do the bromine substituents influence the compound’s electronic properties and biological activity?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces indole’s π-electron density, altering redox potential and binding affinity. Compare with non-brominated indoles via cyclic voltammetry or enzyme inhibition assays. notes brominated indoles as precursors for bioactive molecules, suggesting SAR studies to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
